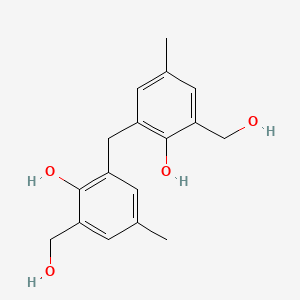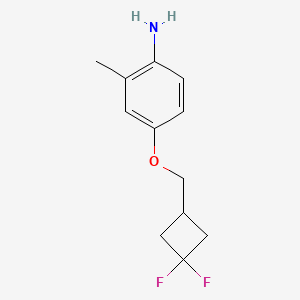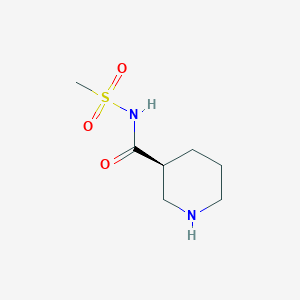
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features an acetamido group, a phenylmethoxy group, and a propanoic acid backbone, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,6-dimethyl-4-phenylmethoxybenzaldehyde, which is then subjected to a series of reactions including amination, acylation, and esterification. The final step involves the hydrolysis of the ester to yield the desired propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phenylmethoxy group to a corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-acetamido-3-(2,6-dimethyl-4-carboxyphenyl)propanoic acid.
Reduction: 2-acetamido-3-(2,6-dimethyl-4-phenylmethanol)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
2,6-dimethyl-4-phenylmethoxybenzoic acid: Shares a similar phenylmethoxy group but lacks the acetamido and propanoic acid functionalities.
2-acetamido-3-(2,6-dimethylphenyl)propanoic acid: Similar structure but without the phenylmethoxy group.
Uniqueness
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-(2,6-dimethyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-17(25-12-16-7-5-4-6-8-16)10-14(2)18(13)11-19(20(23)24)21-15(3)22/h4-10,19H,11-12H2,1-3H3,(H,21,22)(H,23,24)/t19-/m0/s1 |
InChIキー |
TXJBSJQFIDGTKK-IBGZPJMESA-N |
異性体SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)C)C)OCC2=CC=CC=C2 |
正規SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)C)C)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)









![[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol](/img/structure/B12083565.png)
![2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12083569.png)
